molecular formula C15H17N3O4S B2686787 4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine CAS No. 850936-93-5

4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Cat. No. B2686787
CAS RN: 850936-93-5
M. Wt: 335.38
InChI Key: KDFDNTWTZTYRNQ-UHFFFAOYSA-N
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Description

The compound “4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is an acetyl group (CH3CO), which is connected to a thioether linkage (S). This leads to a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is further substituted with a 3-methoxyphenyl group .


Synthesis Analysis

The synthesis of such compounds typically involves a series of reactions, including the formation of the 1,3,4-oxadiazole ring and the subsequent introduction of the thioether and acetyl groups . The oxadiazole ring can be formed through the reaction of a carboxylic acid derivative with a hydrazine . The thioether linkage can be introduced through a nucleophilic substitution reaction, and the acetyl group can be added through an acylation reaction . The morpholine ring can be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The morpholine ring provides a basic character to the molecule, while the acetyl group introduces a carbonyl functionality. The thioether linkage adds a sulfur atom to the molecule, and the oxadiazole ring introduces a heterocyclic component. The 3-methoxyphenyl group adds an aromatic ring with a methoxy substituent .


Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions. The morpholine ring can undergo reactions typical of amines and ethers. The acetyl group can participate in various carbonyl chemistry reactions. The sulfur atom in the thioether linkage can act as a nucleophile in substitution reactions. The oxadiazole ring, being a heterocycle, can undergo reactions typical of such rings .

Scientific Research Applications

Antimicrobial and Hemolytic Activities

A study conducted by Gul et al. (2017) on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which are closely related to the chemical , revealed significant antimicrobial properties. The research synthesized a series of compounds and tested them for antimicrobial and hemolytic activity. The results demonstrated variable antimicrobial effectiveness against selected microbial species, with compounds 6d and 6f showing notable activity. The series exhibited low toxicity, suggesting potential for further biological screening except for compounds 6h and 6l due to their higher cytotoxicity (Gul et al., 2017).

Molluscicidal Agent

Another research focused on the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety similar to the compound of interest. This study highlighted the compound's promising molluscicidal effect, further expanding the potential applications of such chemicals in controlling mollusk populations that are often pests in agriculture and vectors for diseases (Duan et al., 2014).

Structural and Biological Evaluation

A study on the synthesis, characterization, and biological activity of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, highlighted its remarkable anti-TB activity and superior anti-microbial activity. The synthesis involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, and the compound's structure was confirmed through NMR, IR, and Mass spectral studies, as well as single-crystal X-ray diffraction studies. The research indicates the potential for developing effective antimicrobial agents from this chemical class (Mamatha S.V et al., 2019).

Future Directions

Oxadiazoles, including those with a 1,3,4-oxadiazole ring, have been established as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring these properties further and developing new applications for these types of compounds.

properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-20-12-4-2-3-11(9-12)14-16-17-15(22-14)23-10-13(19)18-5-7-21-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDNTWTZTYRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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